

Application Note: Synthesis of Latanoprost from (-)-Corey Lactone Diol

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Compound of Interest

Compound Name: (-)-Corey lactone diol

Cat. No.: B601817

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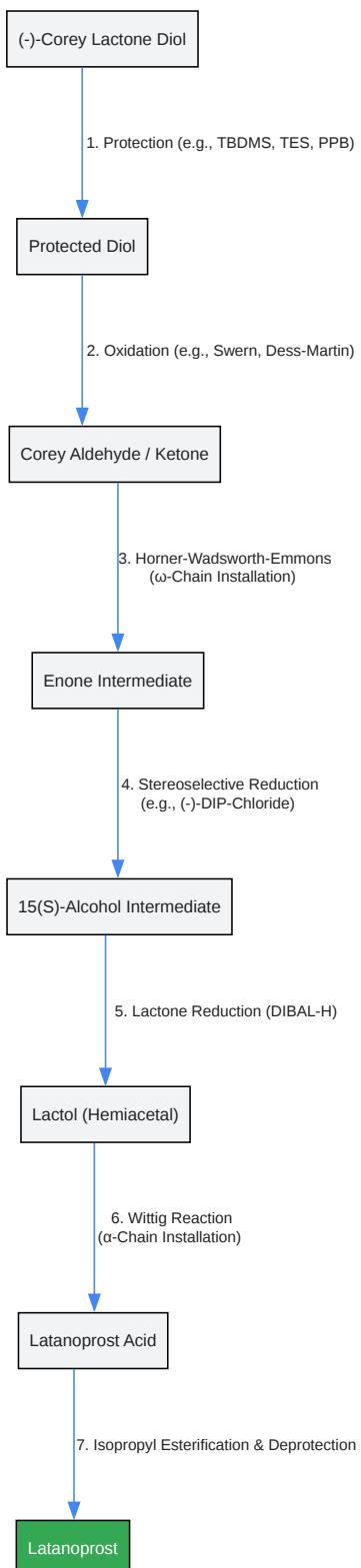
Audience: Researchers, scientists, and drug development professionals.

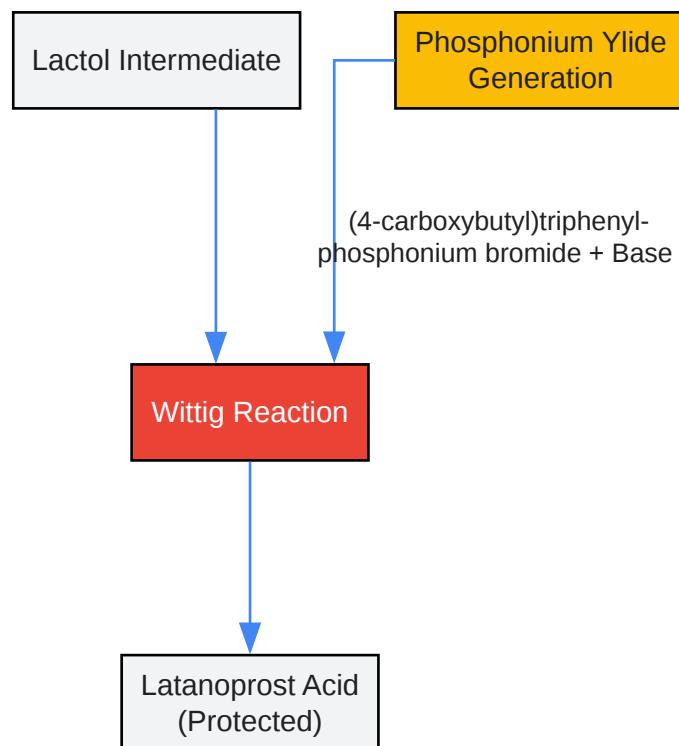
Introduction: Latanoprost is a prostaglandin F_{2α} analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.^{[1][2][3]} Its mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which reduces intraocular pressure (IOP).^[2] A common and efficient chiral precursor for the asymmetric synthesis of Latanoprost is **(-)-Corey lactone diol**, which allows for the stereocontrolled installation of the required functional groups and side chains.^{[4][5]}

This document outlines a detailed protocol for the synthesis of Latanoprost starting from **(-)-Corey lactone diol**. The process involves several key transformations, including oxidation, olefination to build the omega (ω) side chain, stereoselective reduction, lactone reduction to a lactol, a second olefination for the alpha (α) side chain, and final esterification.

Overall Synthetic Workflow

The synthesis of Latanoprost from **(-)-Corey lactone diol** is a multi-step process that strategically builds the complex molecule while maintaining stereochemical integrity. The general sequence is outlined below.





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References

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